N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide
Description
N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIYBWWZAGHOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Indene Derivative: The indene moiety can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Furan-2-carbonyl Chloride Preparation: The furan-2-carbonyl chloride can be prepared by reacting furan-2-carboxylic acid with thionyl chloride.
Piperidine Derivative Formation: The piperidine ring can be synthesized through a series of reactions starting from simple amines and aldehydes.
Coupling Reaction: The final step involves coupling the indene derivative, furan-2-carbonyl chloride, and piperidine derivative under suitable conditions, such as in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and furan moieties.
Reduction: Reduction reactions can target the carbonyl group in the furan-2-carbonyl moiety.
Substitution: Substitution reactions can occur at various positions on the piperidine ring and the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: These may include enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)-1-(benzoyl)piperidine-4-carboxamide
- N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide
Uniqueness
N-(2,3-dihydro-1H-inden-5-yl)-1-(furan-2-carbonyl)piperidine-4-carboxamide is unique due to the presence of the furan-2-carbonyl moiety, which may impart distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
